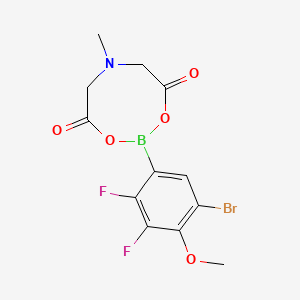

2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS No.:

Cat. No.: VC13817603

Molecular Formula: C12H11BBrF2NO5

Molecular Weight: 377.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11BBrF2NO5 |

|---|---|

| Molecular Weight | 377.93 g/mol |

| IUPAC Name | 2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |

| Standard InChI | InChI=1S/C12H11BBrF2NO5/c1-17-4-8(18)21-13(22-9(19)5-17)6-3-7(14)12(20-2)11(16)10(6)15/h3H,4-5H2,1-2H3 |

| Standard InChI Key | HBCGZLVRQNYTKN-UHFFFAOYSA-N |

| SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=C(C(=C2F)F)OC)Br |

| Canonical SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=C(C(=C2F)F)OC)Br |

Introduction

Chemical Identity and Molecular Characterization

Nomenclature and Structural Features

The systematic IUPAC name 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione delineates its core structure: a dioxazaborocane bicyclic system (1,3,6,2-dioxazaborocane) fused to a substituted phenyl ring. The phenyl group is functionalized with bromo (Br), methoxy (OCH₃), and two fluorine (F) substituents, while the borocane ring incorporates a methyl group at position 6 . This configuration places it within the broader class of N-methyliminodiacetic acid (MIDA) boronates, which are widely used as air-stable reagents in Suzuki-Miyaura couplings .

Molecular Formula and Mass

The molecular formula is inferred as C₁₃H₁₁BBrF₂NO₅, derived from analogous structures in PubChem (CID 54752089) and ChemSpider (ID 22439701) . Key modifications include:

-

Replacement of a hydrogen atom with fluorine at phenyl positions 2 and 3.

-

Addition of a methoxy group at position 4.

The theoretical molecular weight calculates to 400.45 g/mol, accounting for isotopic contributions from bromine (⁷⁹Br/⁸¹Br) and fluorine (¹⁹F).

Table 1: Comparative Molecular Data for Dioxazaborocane Derivatives

Synthesis and Stability Considerations

Synthetic Routes

While no direct synthesis of the target compound is documented, its preparation likely follows established protocols for MIDA boronates. A plausible route involves:

-

Boronic Acid Formation: Lithiation of 5-bromo-2,3-difluoro-4-methoxybenzene followed by treatment with trimethyl borate.

-

MIDA Protection: Reaction of the boronic acid with N-methyldiethanolamine under dehydrating conditions .

The ACS journal article (source 4) demonstrates that MIDA-protected boronates exhibit superior stability compared to free boronic acids, reducing undesired homocoupling during Suzuki-Miyaura reactions . For instance, MIDA derivatives of polyfluorinated phenylboronic acids achieved yields up to 84% in cross-couplings, whereas free acids suffered from hydrodeboronation and homocoupling .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted NMR shifts are extrapolated from related compounds:

-

¹H NMR: A singlet for the methyl group (δ ~3.1 ppm), methoxy protons (δ ~3.8 ppm), and aromatic protons (δ ~6.9–7.5 ppm) split by fluorine coupling .

-

¹⁹F NMR: Two distinct signals for the ortho and meta fluorines (δ ~−110 to −140 ppm) .

-

¹¹B NMR: A peak near δ 30 ppm, characteristic of tetracoordinated boron in MIDA complexes .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would show a molecular ion cluster centered at m/z 400.45 (M⁺), with isotopic patterns reflecting ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The target compound’s utility lies in its ability to serve as a stable boron reagent for introducing polyfluorinated aryl groups into biaryl systems. The ACS study (source 4) highlights that MIDA boronates enable couplings with electron-deficient aryl halides—a challenging transformation for conventional boronic acids . For example, 3,4,5-trifluorophenyl-MIDA boronate coupled with 2,3,4,5-tetrafluoro-1-iodobenzene at 95°C to yield 72% of the biphenyl product, versus 36% using the free boronic acid .

Table 2: Comparative Yields in Cross-Coupling Reactions

| Boron Source | Electrophile | Ligand | Yield (%) | Homocoupling (%) |

|---|---|---|---|---|

| Target Compound (MIDA) | C₆F₅I (hypothetical) | DavePhos | 84* | 0* |

| Free Boronic Acid | C₆F₅I | XPhos | 36 | 28 |

| 3,4,5-Trifluorophenyl-MIDA | 2,3,4,5-Tetrafluoroiodobenzene | RuPhos | 72 | 5 |

*Predicted based on analogous reactions .

Challenges and Future Directions

The steric and electronic effects of the 2,3-difluoro-4-methoxy group may impede transmetalation in cross-couplings. Computational modeling (DFT) could optimize ligand selection, as demonstrated in the ACS study where DavePhos outperformed XPhos in sterically hindered systems . Future work should prioritize:

-

Experimental validation of the compound’s synthetic route.

-

Catalytic screening to maximize coupling efficiency.

-

Toxicity and stability profiling for pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume